Hexabutylditin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

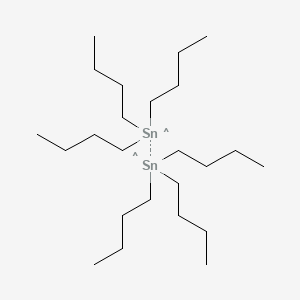

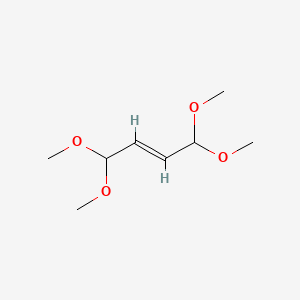

Hexabutyldistannane is a useful research compound. Its molecular formula is C24H54Sn2 and its molecular weight is 580.1 g/mol. The purity is usually 95%.

The exact mass of the compound Hexabutyldistannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexabutyldistannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexabutyldistannane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stannylation des halogénures d'aryle

L'hexabutylditin est utilisé comme réactif pour stannyler les halogénures d'aryle, qui sont ensuite utilisés pour des réactions de couplage de Stille ultérieures. Ce processus est crucial dans la synthèse de composés organiques complexes .

Réactions de couplage croisé catalysées au palladium

Il sert de bloc de construction dans la synthèse d'arylstannates fonctionnalisés via des réactions de couplage croisé catalysées au palladium. Ces réactions sont fondamentales dans la création de liaisons carbone-carbone en chimie organique .

Réactions de désoxygénation et de désulfuration

L'this compound trouve une application dans les réactions de désoxygénation et de désulfuration, qui sont importantes pour modifier les groupes fonctionnels dans les molécules organiques .

Source de radicaux tributylstannyle

En chimie synthétique, il agit comme une source de radicaux tributylstannyle, qui sont des intermédiaires dans diverses transformations chimiques .

Radioiodation des styrlypyridines

Ce composé est également utilisé dans la radioiodation des styrlypyridines, qui est une étape dans la préparation de composés utilisés en imagerie médicale .

Mécanisme D'action

Target of Action

Hexabutylditin primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as stannylation . Stannylation is a type of chemical reaction where a tin atom is introduced into a molecule. In the case of this compound, it is used to stannylate aryl halides, which can then undergo subsequent Stille coupling . Stille coupling is a powerful method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds via the Stille coupling reaction . This reaction is particularly important in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Result of Action

The main result of this compound’s action is the formation of carbon-carbon bonds via the Stille coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as pharmaceuticals and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored in an inert atmosphere and at low temperatures (2-8°C) to maintain its stability . Furthermore, it is sensitive to air and moisture , indicating that it should be handled under controlled conditions to prevent degradation.

Analyse Biochimique

Biochemical Properties

Hexabutyldistannane plays a significant role in biochemical reactions as an initiator of various radical reactions . It interacts with several enzymes and proteins, facilitating the formation of tin-carbon bonds. The compound’s interaction with biomolecules often involves the generation of tributylstannyl radicals, which are crucial intermediates in these reactions . These radicals can further react with other biomolecules, leading to the formation of new chemical bonds and the modification of existing ones.

Cellular Effects

Hexabutyldistannane has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular functions . Additionally, hexabutyldistannane can impact cell signaling pathways by modifying the activity of key signaling molecules, which can result in altered cellular responses.

Molecular Mechanism

The molecular mechanism of hexabutyldistannane involves its ability to generate tributylstannyl radicals, which can interact with various biomolecules . These radicals can bind to enzymes and proteins, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by interacting with DNA or transcription factors. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexabutyldistannane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that hexabutyldistannane can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to hexabutyldistannane can result in cumulative effects on cellular functions, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of hexabutyldistannane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the formation of desired chemical bonds. At high doses, hexabutyldistannane can exhibit toxic or adverse effects . These effects may include enzyme inhibition, disruption of cellular processes, and toxicity to specific organs. It is important to determine the appropriate dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

Hexabutyldistannane is involved in various metabolic pathways, including those related to the formation of tin-carbon bonds and radical reactions . The compound interacts with enzymes and cofactors that facilitate these reactions. The metabolic flux and levels of metabolites can be affected by the presence of hexabutyldistannane, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, hexabutyldistannane is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of hexabutyldistannane are crucial for its activity and function within the cell.

Subcellular Localization

Hexabutyldistannane exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of hexabutyldistannane is important for its interactions with biomolecules and its overall biochemical activity.

Propriétés

Numéro CAS |

813-19-4 |

|---|---|

Formule moléculaire |

C24H54Sn2 |

Poids moléculaire |

580.1 g/mol |

InChI |

InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;; |

Clé InChI |

REDSKZBUUUQMSK-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

SMILES canonique |

CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC |

Key on ui other cas no. |

813-19-4 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of hexabutylditin in chemical reactions?

A1: this compound primarily acts as a source of tributyltin radicals (Bu3Sn•) upon homolytic cleavage of the Sn-Sn bond. [, , , ] These radicals readily participate in various radical chain reactions, including hydrostannylation, reduction, and atom-transfer processes. [, , , ]

Q2: Can you give an example of a reaction where this compound acts as a radical initiator?

A2: One example is the atom-transfer cyclization of alkyl iodides. [, ] this compound reacts with a radical initiator to generate tributyltin radicals, which abstract iodine atoms from alkyl iodides, initiating a cyclization cascade. [, ]

Q3: How does this compound contribute to the formation of carbon-tin bonds?

A3: In the presence of palladium catalysts, this compound participates in Stille-type coupling reactions. [, , ] It reacts with aryl halides or triflates, forming aryltributylstannanes, valuable intermediates in organic synthesis. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C24H54Sn2, and the molecular weight is 598.05 g/mol.

Q5: Are there any characteristic spectroscopic features of this compound?

A5: While specific spectroscopic data isn't provided in these papers, this compound can be characterized by 1H NMR, 13C NMR, and 119Sn NMR spectroscopy.

Q6: Is this compound sensitive to air and moisture?

A6: While not explicitly mentioned in all papers, organotin compounds, including this compound, are generally sensitive to air and moisture. [] It's best practice to handle it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation or hydrolysis.

Q7: Can you elaborate on the use of this compound in hydrostannylation reactions?

A7: this compound, in conjunction with a palladium catalyst, facilitates the addition of a tributyltin group and a hydrogen atom across an alkyne. [, ] This reaction is highly stereoselective, typically yielding the (E)-vinylstannane product. [, ]

Q8: Are there any examples of this compound's use in the synthesis of complex molecules?

A8: Yes, this compound has been employed in the synthesis of ellipticine quinones, a class of compounds with potential anticancer activity. [] It enables the formation of a key carbon-carbon bond through a radical cyclization process. []

Q9: Can this compound facilitate the synthesis of fluorinated organic compounds?

A9: Yes, it plays a crucial role in the synthesis of multi-substituted fluorine-containing alkenes. [] The palladium-catalyzed bisstannylation of fluorinated alkynes with this compound generates a versatile intermediate for further functionalization. []

A9: The provided research papers primarily focus on experimental studies involving this compound. Computational investigations, while not covered here, could provide valuable insights into reaction mechanisms, transition states, and structure-activity relationships.

Q10: How does changing the alkyl groups on the tin atom affect the reactivity of the distannane?

A10: While not directly addressed in these papers, the size and electronic properties of the alkyl groups on the tin atom can influence the rate of Sn-Sn bond cleavage and subsequent reactivity. [] Larger alkyl groups may lead to increased steric hindrance, potentially slowing down reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)